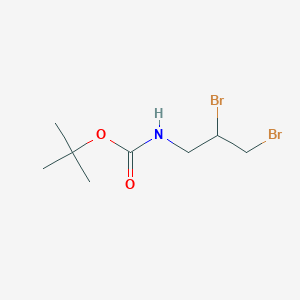

tert-Butyl (2,3-dibromopropyl)carbamate

Description

tert-Butyl (2,3-dibromopropyl)carbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group attached to a 2,3-dibromopropyl chain. The tert-butyl group confers steric protection to the carbamate, while the dibrominated propane moiety may enable reactivity in substitution or cross-coupling reactions.

Properties

Molecular Formula |

C8H15Br2NO2 |

|---|---|

Molecular Weight |

317.02 g/mol |

IUPAC Name |

tert-butyl N-(2,3-dibromopropyl)carbamate |

InChI |

InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

KOMMXOANUJIAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dibromopropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2,3-dibromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3-dibromopropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the tert-butyl carbamate group.

Major Products Formed:

Nucleophilic Substitution: The major products are the corresponding substituted derivatives of tert-butyl N-(2,3-dibromopropyl)carbamate.

Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

tert-Butyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.

Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dibromopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions during a synthetic sequence. The protecting group can be selectively removed under acidic conditions to regenerate the free amine. The 2,3-dibromopropyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Among tert-Butyl Carbamates

(S)-tert-Butyl (2,3-dihydroxypropyl)carbamate () :

- Key Difference : Replaces bromines with hydroxyl groups.

- Implications : Increased polarity and hydrogen-bonding capacity, enhancing water solubility. Hydroxyl groups may render it prone to oxidation or acidic degradation, unlike the brominated analog’s stability under similar conditions .

- Applications : Likely used in chiral synthesis or as a hydrophilic protecting group.

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate () :

- Key Difference : Substitutes bromines with a boronate ester.

- Implications : Enables participation in Suzuki-Miyaura cross-coupling reactions. The boronate group introduces sensitivity to hydrolysis, contrasting with the brominated compound’s stability in aqueous media .

- Applications : Intermediate in medicinal chemistry for C–C bond formation.

- tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate (): Key Difference: Incorporates a complex heterocyclic thiadiazole moiety. Reduced bromine content diminishes halogen-specific reactivity compared to the target compound . Applications: Likely a pharmaceutical precursor or bioactive probe.

Brominated Organics

- Tris(2,3-dibromopropyl)phosphate (): Key Difference: Phosphate ester core with three dibromopropyl groups. Implications: Higher bromine content (3 vs. 2 bromines) increases flame retardancy but also toxicity. highlights its documented neurotoxicity and carcinogenicity, suggesting tert-butyl (2,3-dibromopropyl)carbamate may pose milder hazards due to fewer reactive bromines and a stabilizing carbamate group . Applications: Historical use as a flame retardant (now restricted).

Ethyl Carbamate (Urethane) ()**:

- Implications: Ethyl carbamate is a known carcinogen, emphasizing that carbamate toxicity is structure-dependent. The tert-butyl and bromine groups in the target compound likely reduce metabolic activation to carcinogenic intermediates .

- Applications: Formerly used in pharmaceuticals; now primarily a chemical intermediate.

Physicochemical Properties Comparison

Reactivity and Stability

- Substitution Reactions : Bromine atoms in tert-butyl (2,3-dibromopropyl)carbamate may undergo nucleophilic substitution (e.g., with amines or thiols), a feature absent in hydroxyl- or boronate-containing analogs .

- Thermal Stability : The tert-butyl group enhances thermal stability compared to ethyl carbamate, which decomposes at lower temperatures .

- Hydrolytic Stability: More resistant to hydrolysis than boronate esters () but less stable than non-halogenated carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.